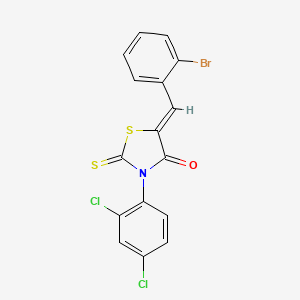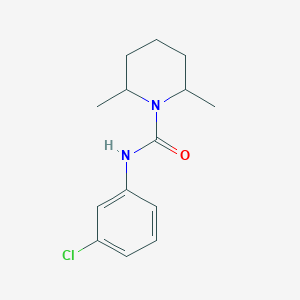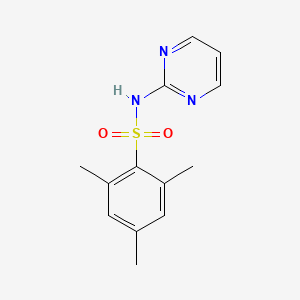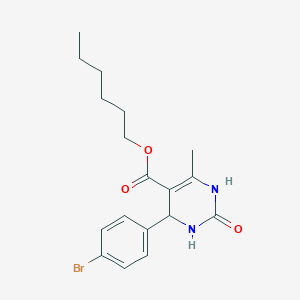![molecular formula C15H15IN2O3 B5170022 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide](/img/structure/B5170022.png)
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide, also known as MPP+, is a highly toxic compound that has been used extensively in scientific research to study the mechanisms of Parkinson's disease. MPP+ is a potent inhibitor of mitochondrial complex I, leading to a decrease in ATP production and ultimately cell death.
Scientific Research Applications
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ has been widely used in scientific research to study the mechanisms of Parkinson's disease. It is commonly used to induce Parkinson's-like symptoms in animal models, allowing researchers to study the underlying mechanisms of the disease. 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ has also been used to study the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease.
Mechanism of Action
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ is a potent inhibitor of mitochondrial complex I, which is a critical component of the electron transport chain. By inhibiting complex I, 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ disrupts the flow of electrons and leads to a decrease in ATP production. This ultimately leads to cell death, particularly in dopaminergic neurons, which are particularly vulnerable to mitochondrial dysfunction.
Biochemical and Physiological Effects:
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ has been shown to induce Parkinson's-like symptoms in animal models, including tremors, rigidity, and bradykinesia. It also leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ has also been shown to induce oxidative stress and inflammation, which are thought to contribute to the progression of Parkinson's disease.
Advantages and Limitations for Lab Experiments
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ is a useful tool for studying the mechanisms of Parkinson's disease and mitochondrial dysfunction. It is relatively easy to synthesize and can induce Parkinson's-like symptoms in animal models. However, 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ is highly toxic and must be handled with extreme care. It is also important to note that 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ does not fully replicate the complexity of Parkinson's disease, and other models may be needed to fully understand the disease.
Future Directions
There are several future directions for 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ research. One area of interest is the development of new therapies that target mitochondrial dysfunction in Parkinson's disease. Another area of interest is the development of new animal models that more closely replicate the complexity of Parkinson's disease. Additionally, researchers may investigate the role of 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ in other neurodegenerative diseases, such as Alzheimer's disease.
Synthesis Methods
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ can be synthesized through a multi-step process involving the reaction of 3-nitrobenzaldehyde with methylamine, followed by reduction and acylation reactions. The final step involves the reaction of the acylated intermediate with iodomethane to yield 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+.
properties
IUPAC Name |
methyl 3-[(1-methylpyridin-1-ium-4-carbonyl)amino]benzoate;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3.HI/c1-17-8-6-11(7-9-17)14(18)16-13-5-3-4-12(10-13)15(19)20-2;/h3-10H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDVNUNHYJOTQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OC.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5169940.png)
![1-(2-fluorobenzyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5169949.png)





![4-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5169982.png)
![2-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5169990.png)
![N-[2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B5169998.png)

![2-(2-chloro-6-fluorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5170013.png)
![(3aS*,5S*,9aS*)-5-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5170028.png)
